molecular formula C13H17BrN2O4S B512978 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 940989-64-0

1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B512978
CAS No.: 940989-64-0
M. Wt: 377.26g/mol
InChI Key: XCRZCCSYHXGGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a bromo-methoxybenzenesulfonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the bromo-methoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-bromo-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethanone moiety: The final step involves the acylation of the piperazine derivative with ethanoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution reactions: Products with various functional groups replacing the bromine atom.

    Oxidation and reduction reactions: Products with altered oxidation states of the methoxy group.

    Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-one
  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-one
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one

Comparison:

  • Uniqueness: The presence of both bromo and methoxy groups in 1-[4-(4-Bromo-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one provides unique electronic and steric properties, making it distinct from other similar compounds.
  • Reactivity: The combination of these substituents influences the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

1-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRZCCSYHXGGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.